

Iguratimod versus hydroxychloroquine in Sjögren's syndrome

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Compound Focus: Iguratimod

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Efficacy and Immunological Effects Comparison

The table below summarizes the key outcomes from a 6-month randomized controlled trial, highlighting the differences between IGU and HCQ [1] [2] [3].

Parameter	Iguratimod (IGU)	Hydroxychloroquine (HCQ)	Notes
ESSDAI (Disease Activity)	Significantly decreased from baseline [1] [2]	Significantly decreased from baseline [1] [2]	Both drugs effectively reduced systemic disease activity.
ESSPRI (Patient Symptoms)	Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2]	Significantly decreased from baseline [1] [2]	IGU was superior to HCQ in improving patient-reported symptoms.

Parameter	Iguratimod (IGU)	Hydroxychloroquine (HCQ)	Notes
Immunoglobulin G (IgG)	Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2]	No significant reduction in IgG [1] [4]	IGU is more effective at reducing hypergammaglobulinemia, a key feature of pSS.
B Lymphocytes	Significantly decreased from baseline [1] [2]	Information not specified in the study results	IGU directly reduces overall B cell population.

| **Regulatory B cells (Bregs)** (CD19+CD5+CD1d+) | **Significantly increased** from baseline; **higher than HCQ group** after 6 months [1] [2] | No significant difference from baseline [1] [2] | IGU uniquely enhances this immunoregulatory B cell subset, potentially contributing to immune restoration. | | **Fatigue (FACIT Score)** | Significantly decreased [1] [2] | Significantly decreased [1] [2] | Both drugs helped in alleviating patient fatigue. |

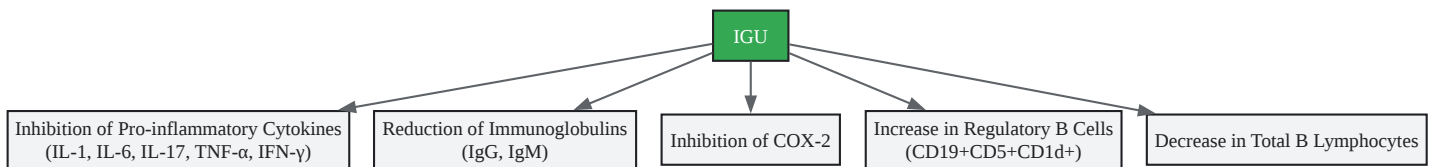
Mechanisms of Action

The two drugs work through distinct immunomodulatory pathways:

- **Iguratimod (IGU):** This small molecule drug has a multi-targeted mechanism [1]:
 - **Cytokine Inhibition:** It suppresses the production of key pro-inflammatory cytokines, including **Immunoglobulin M (IgM), IgG, IL-1, IL-6, IL-17, TNF- α , and IFN- γ .**
 - **Enzyme Inhibition:** It selectively inhibits **Cyclooxygenase-2 (COX-2).**
 - **B Cell Modulation:** As the experimental data shows, it reduces total B lymphocytes and increases regulatory B cells (CD19+CD5+CD1d+), promoting immune regulation [1] [2].
- **Hydroxychloroquine (HCQ):** As an antimalarial agent, HCQ's immunomodulatory effects are broader and more indirect [4]:
 - **Interferon Pathway:** It helps regulate the activity of **interferon (IFN) proteins**, which play a central role in autoimmune pathogenesis.

- **Cytokine and BAFF Modulation:** It can modify levels of **B-cell-activating factor (BAFF)** and various **chemokines**.
- **Immunoglobulin Reduction:** It is known to reduce elevated immunoglobulin levels and erythrocyte sedimentation rate (ESR), though the cited RCT found it less effective than IGU for IgG [1] [4].

The following diagram illustrates the core mechanisms of **Iguratimod** based on the available data:



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Experimental Protocol Overview

The comparative data presented above comes from a specific clinical study. Here is a summary of its methodology, which is crucial for professionals to assess the data's validity [1] [2]:

- **Study Design:** Prospective, single-center, randomized controlled trial.
- **Participants:** 60 patients with primary Sjögren's syndrome (pSS).
- **Intervention Groups:**
 - **IGU Group (n=?):** Received **25 mg Iguratimod** twice daily, plus ≤ 10 mg/day prednisone.
 - **HCQ Group (n=?):** Received **0.2 g Hydroxychloroquine** twice daily, plus ≤ 10 mg/day prednisone.
- **Treatment Duration:** 6 months.
- **Primary Outcomes:**
 - Disease activity measured by the **EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI)**.
 - Patient-reported symptoms measured by the **EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI)**.
- **Laboratory Assessments:**
 - Serum levels of **Immunoglobulin G (IgG)**, **C-reactive protein (CRP)**, and **Erythrocyte Sedimentation Rate (ESR)**.

- Flow cytometry analysis of peripheral blood **B lymphocyte** populations and **CD19+CD5+CD1d+ regulatory B cells**.

Key Takeaways for Research and Development

- **IGU's Targeted B-cell Profile:** **Iguratimod** demonstrates a more pronounced effect on the B-cell compartment, not only by reducing pathogenic antibodies and total B cells but also by potentially restoring immune tolerance through the expansion of regulatory B cells (CD19+CD5+CD1d+). This unique profile makes it a compelling candidate for further investigation in B-cell-driven autoimmune pathologies [1] [2].
- **Context for HCQ's Performance:** While HCQ showed efficacy in improving systemic disease activity (ESSDAI) and fatigue, its lack of significant impact on IgG and Bregs in this trial is consistent with its known broader, upstream immunomodulatory role rather than a direct B-cell-targeted effect [1] [4]. It remains a cornerstone therapy with a well-established safety profile.
- **Research Gaps and Future Directions:** The superior performance of IGU in key immunological parameters suggests it could be a valuable option for patients with prominent B-cell hyperactivity. Future research with larger sample sizes, longer follow-up periods, and head-to-head comparisons with other B-cell-targeted therapies is warranted to solidify its position in the treatment landscape.

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